1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one
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Overview
Description
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one is an organic compound with a complex structure that includes bromine, sulfonyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(4-methylphenyl)sulfonylbenzene
- 4-Bromophenylmethylsulfoxide
- N-((4-Bromophenyl){[(4-methylphenyl)sulfonyl]amino}methyl)-4-methylbenzenesulfonamide
Uniqueness
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO3S/c1-16-7-13-20(14-8-16)27(25,26)22(18-5-3-2-4-6-18)15-21(24)17-9-11-19(23)12-10-17/h2-14,22H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUGTMASONVSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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